

CAS number and molecular weight of oxamic acid for research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxamic Acid

Cat. No.: B108069

[Get Quote](#)

An In-depth Technical Guide to Oxamic Acid for Researchers

For Immediate Release

Oxamic Acid: A Core Compound for Research in Metabolic Pathways and Drug Development

This whitepaper provides a comprehensive technical overview of **oxamic acid**, a pivotal molecule in biochemical research and a promising scaffold in drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document details the physicochemical properties, synthesis, and multifaceted applications of **oxamic acid**, with a special focus on its role as a lactate dehydrogenase inhibitor.

Core Properties of Oxamic Acid

Oxamic acid, also known as aminooxoacetic acid, is a simple yet versatile organic compound. Its fundamental properties are summarized below, providing a ready reference for laboratory use.

Property	Value	Reference
CAS Number	471-47-6	[No specific citation available]
Molecular Weight	89.05 g/mol	[No specific citation available]
Molecular Formula	C ₂ H ₃ NO ₃	[No specific citation available]
Appearance	White, water-soluble solid	[No specific citation available]
Melting Point	209 °C (decomposes)	[No specific citation available]

Therapeutic Potential and Research Applications

Oxamic acid is a well-established inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This inhibitory action forms the basis of its extensive investigation in various therapeutic areas, most notably in oncology.

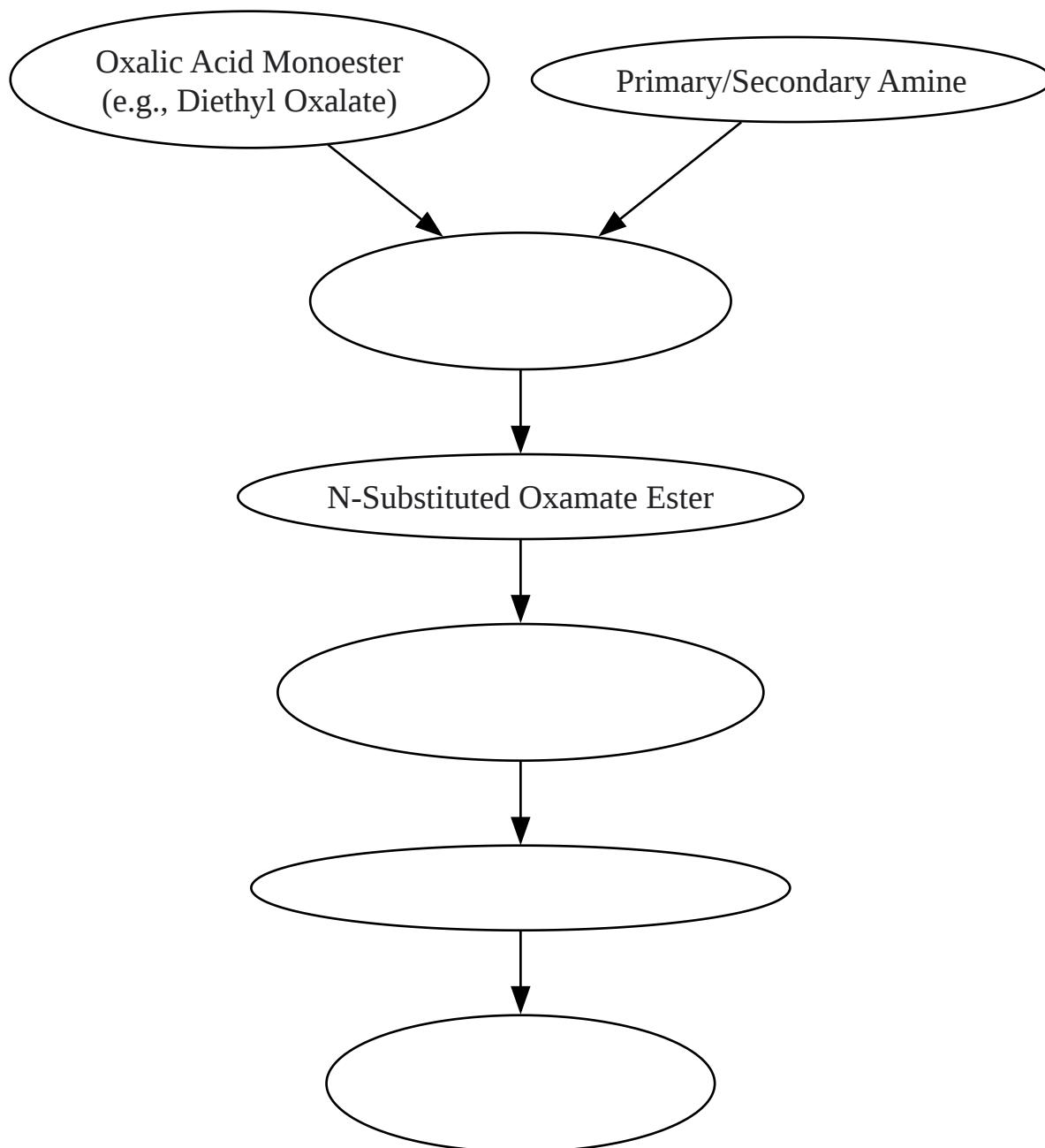
Oncology

Elevated glycolysis, even in the presence of oxygen (the Warburg effect), is a hallmark of many cancer cells. By inhibiting LDH-A, the isoform predominantly expressed in tumors, **oxamic acid** disrupts cancer cell metabolism, leading to reduced proliferation, cell cycle arrest, and apoptosis.^{[1][2]} Research has demonstrated its efficacy in various cancer models, including non-small cell lung cancer, gastric cancer, and glioblastoma.^{[2][3][4]}

Other Therapeutic Areas

Beyond cancer, the therapeutic potential of **oxamic acid** and its derivatives is being explored in:

- Type 2 Diabetes: By modulating lactate production, **oxamic acid** may improve glycemic control and insulin sensitivity.
- Infectious Diseases: As an antimalarial agent, it targets the LDH enzyme of *Plasmodium falciparum*.^[1]
- Inflammation: Certain derivatives of **oxamic acid** have shown anti-inflammatory properties.^[5]

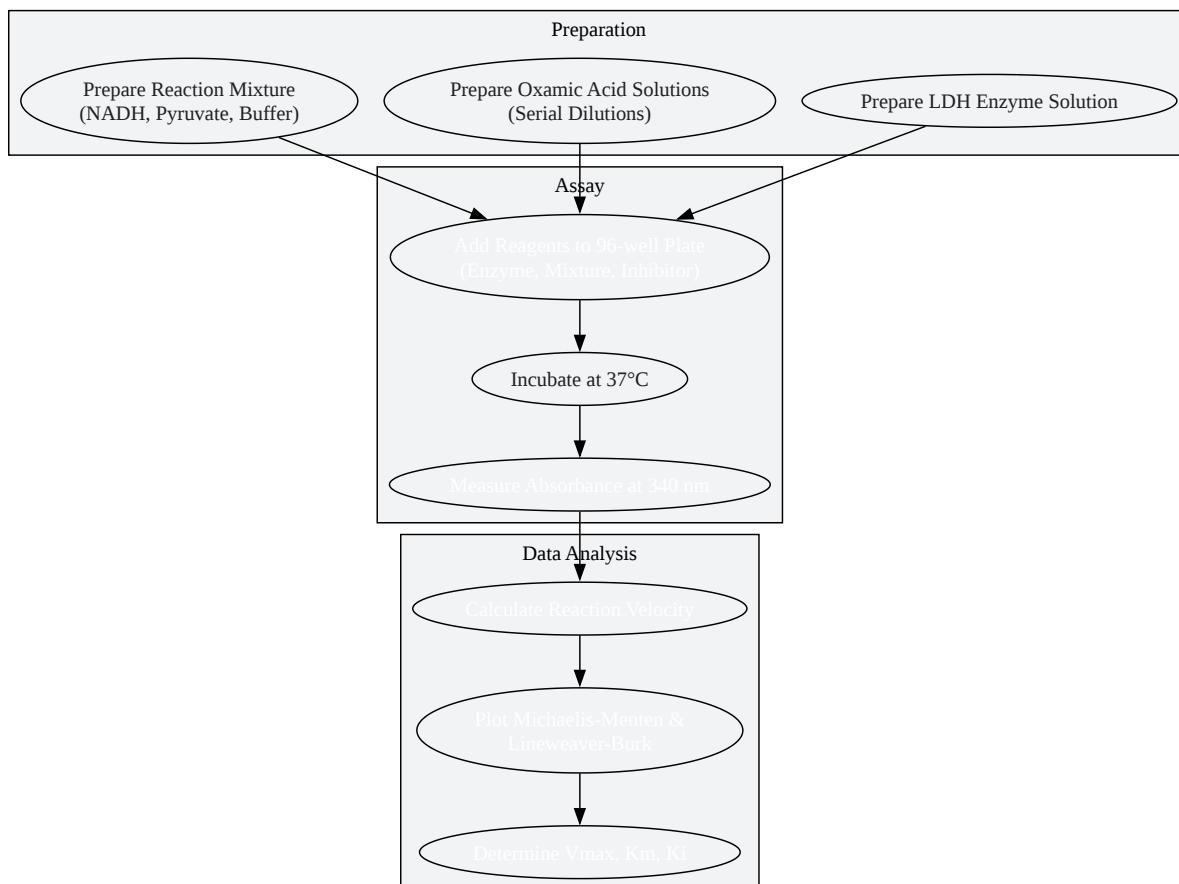

Experimental Protocols

Synthesis of N-Substituted Oxamic Acid Derivatives

A general methodology for the synthesis of N-substituted **oxamic acid** derivatives involves the reaction of a primary or secondary amine with an oxalic acid monoester, followed by hydrolysis.

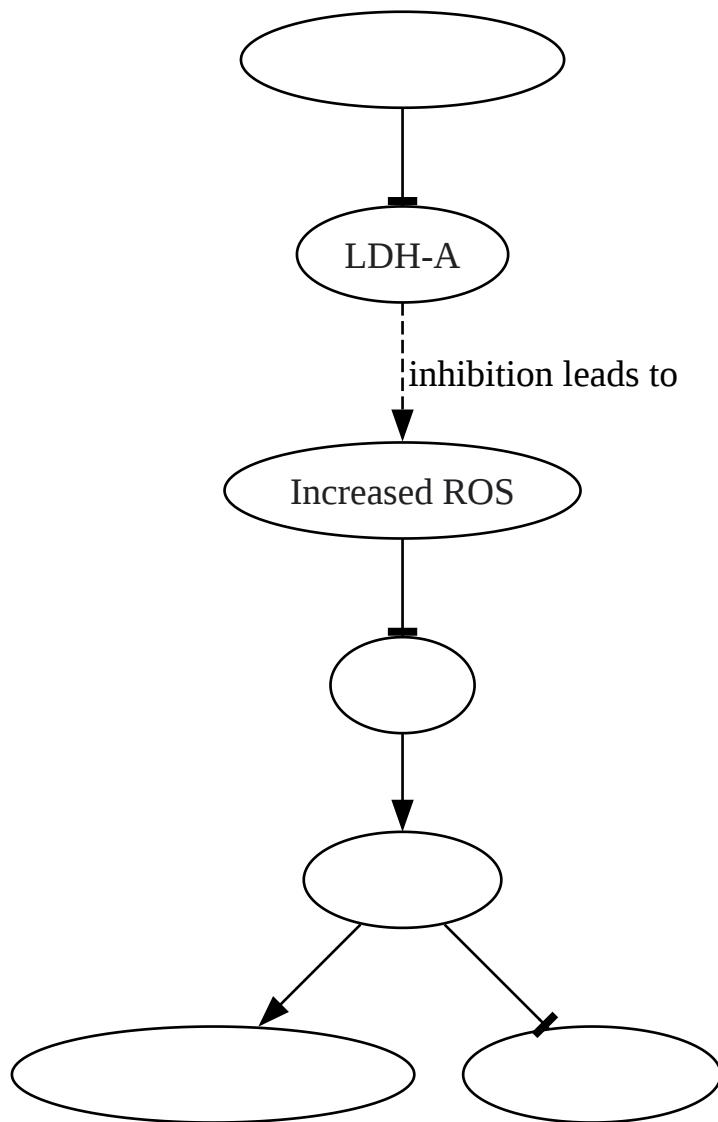
Methodology:

- Reaction: A solution of the desired amine in a suitable solvent (e.g., diethyl ether) is added dropwise to an ice-cold solution of a monoester of oxalic acid (e.g., diethyl oxalate).[\[6\]](#)
- Reflux: The reaction mixture is then refluxed for a specified period.
- Hydrolysis: The resulting oxamate ester is hydrolyzed to the corresponding **oxamic acid**, typically under basic conditions.
- Purification: The final product is purified by recrystallization.


[Click to download full resolution via product page](#)

Lactate Dehydrogenase (LDH) Inhibition Assay

The inhibitory effect of **oxamic acid** on LDH activity can be quantified using a spectrophotometric assay. This protocol is a general guideline and may require optimization for specific experimental conditions.


Methodology:

- Reagent Preparation: Prepare a reaction mixture containing NADH and sodium pyruvate in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).[7]
- Incubation: In a 96-well plate, add the LDH enzyme preparation, the reaction mixture, and varying concentrations of **oxamic acid**. Incubate the plate at a controlled temperature (e.g., 37°C) for a short period.[7]
- Absorbance Reading: Measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease corresponds to the rate of NADH oxidation, which is proportional to LDH activity.
- Data Analysis: Plot the reaction velocity against the substrate concentration to determine the kinetic parameters (Vmax and Km). Lineweaver-Burk plots can be used to determine the type of inhibition and the inhibition constant (Ki).[8]

[Click to download full resolution via product page](#)

Signaling Pathways

The anticancer effects of **oxamic acid** are, in part, mediated through its influence on key cellular signaling pathways. Inhibition of LDH by **oxamic acid** leads to an increase in reactive oxygen species (ROS), which in turn can inhibit the Akt-mTOR pathway.^[9] This pathway is a central regulator of cell growth, proliferation, and survival.

[Click to download full resolution via product page](#)

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of **oxamic acid** and its derivatives against various cell lines and LDH isoforms, providing a comparative overview of its potency.

Compound	Target Cell Line / Enzyme	IC ₅₀ / Dissociation Constant (mM)	Reference
Oxamic Acid	Non-small cell lung cancer (A549)	58.53 ± 4.74	[4]
Oxamic Acid	Non-small cell lung cancer (H1975)	32.13 ± 2.50	[4]
Oxamic Acid	Non-small cell lung cancer (H1395)	19.67 ± 1.53	[4]
Oxamic Acid	Normal lung epithelial (HBE)	96.73 ± 7.60	[4]
N-Ethyl oxamate	Mouse LDH-A4	0.140	[10]
N-Ethyl oxamate	Mouse LDH-B4	0.035	[10]
N-Ethyl oxamate	Mouse LDH-C4	0.002	[10]
N-Propyl oxamate	Mouse LDH-A4	1.750	[10]
N-Propyl oxamate	Mouse LDH-B4	0.887	[10]
N-Propyl oxamate	Mouse LDH-C4	0.012	[10]
Oxamic acid 21	Plasmodium falciparum LDH	0.014	[1]
Oxamic acid 21	Mammalian LDH	0.025	[1]

This technical guide serves as a foundational resource for researchers engaged in the study of metabolic pathways and the development of novel therapeutics. The data and protocols presented herein are intended to facilitate further investigation into the promising applications of **oxamic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Generation of oxamic acid libraries: antimalarials and inhibitors of *Plasmodium falciparum* lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase kinetics and inhibition using a microplate reader | Semantic Scholar [semanticscholar.org]
- 4. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Lactate dehydrogenase kinetics and inhibition using a microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [CAS number and molecular weight of oxamic acid for research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108069#cas-number-and-molecular-weight-of-oxamic-acid-for-research\]](https://www.benchchem.com/product/b108069#cas-number-and-molecular-weight-of-oxamic-acid-for-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com